molecular formula C5H8O3 B2367767 2-(Prop-2-en-1-yloxy)acetic acid CAS No. 22577-14-6

2-(Prop-2-en-1-yloxy)acetic acid

Cat. No. B2367767
CAS RN: 22577-14-6
M. Wt: 116.116
InChI Key: QXWUJRONCAPLLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Prop-2-en-1-yloxy)acetic acid” is a chemical compound with the molecular formula C5H8O3 and a molecular weight of 116.12 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-(Prop-2-en-1-yloxy)acetic acid” can be represented by the SMILES string OC(COCC=C)=O . This indicates that the molecule consists of an acetic acid group (COOH) attached to a prop-2-en-1-yl group through an oxygen atom .


Physical And Chemical Properties Analysis

“2-(Prop-2-en-1-yloxy)acetic acid” is a solid at room temperature . Predicted properties include a melting point of 22.83°C, a boiling point of approximately 232.1°C at 760 mmHg, a density of approximately 1.1 g/cm³, and a refractive index of 1.44 .

Scientific Research Applications

Enhanced Biological Phosphorus Removal

Research by Hood and Randall (2001) investigated the impact of various organic substrates, including volatile fatty acids (VFAs) on enhanced biological phosphorus removal. Their findings suggest that certain VFAs, which may include derivatives of 2-(Prop-2-en-1-yloxy)acetic acid, can significantly influence the efficiency of phosphorus removal in wastewater treatment processes (Hood & Randall, 2001).

Crystal Structure Analysis

Chumakov et al. (2018) conducted a study on the crystal structure of a compound related to 2-(Prop-2-en-1-yloxy)acetic acid. This research contributes to the understanding of the structural properties of similar compounds, which is essential for designing materials with specific characteristics (Chumakov et al., 2018).

Polyhydroxyalkanoates Formation

Yu et al. (2002) explored the utilization of mixed volatile fatty acids, including derivatives similar to 2-(Prop-2-en-1-yloxy)acetic acid, for the formation of polyhydroxyalkanoates (PHAs) by Ralstonia eutropha. This research is vital in understanding the synthesis of bioplastics and other biotechnological applications (Yu et al., 2002).

Vibrational Analysis of Derivatives

Romano et al. (2012) investigated the vibrational properties of a derivative of 2-(Prop-2-en-1-yloxy)acetic acid. Their work contributes to the understanding of the molecular behavior of such compounds, which is essential in various fields like material science and pharmaceuticals (Romano et al., 2012).

Fungal Peroxygenase Activity

Kinne et al. (2009) studied the use of fungal peroxygenase for the hydroxylation of compounds, including those related to 2-(Prop-2-en-1-yloxy)acetic acid. This research has implications in drug metabolism and the production of drug metabolites (Kinne et al., 2009).

properties

IUPAC Name

2-prop-2-enoxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-2-3-8-4-5(6)7/h2H,1,3-4H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWUJRONCAPLLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Prop-2-en-1-yloxy)acetic acid

CAS RN

22577-14-6
Record name 2-(prop-2-en-1-yloxy)acetic acid
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